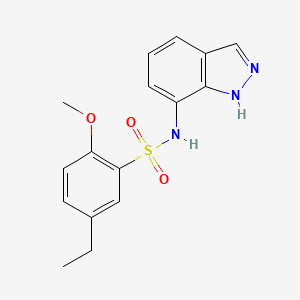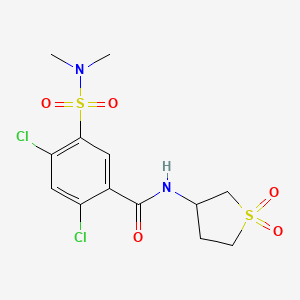
5-ethyl-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide is a compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound known for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The presence of the indazole moiety in this compound suggests that this compound may exhibit similar biological activities.
Métodos De Preparación
The synthesis of 5-ethyl-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indazole derivative with a suitable sulfonyl chloride in the presence of a base such as triethylamine.
Ethylation and Methoxylation: The ethyl and methoxy groups can be introduced through alkylation and methylation reactions, respectively, using appropriate alkylating and methylating agents.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
5-ethyl-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It can be used in studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Due to its indazole moiety, the compound may exhibit anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-ethyl-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
5-ethyl-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide can be compared with other indazole derivatives, such as:
1H-indazole-3-carboxylic acid: Known for its anti-inflammatory and antimicrobial properties.
2-phenylindazole: Exhibits anticancer and antihypertensive activities.
3-methylindazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives.
Propiedades
Fórmula molecular |
C16H17N3O3S |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
5-ethyl-N-(1H-indazol-7-yl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H17N3O3S/c1-3-11-7-8-14(22-2)15(9-11)23(20,21)19-13-6-4-5-12-10-17-18-16(12)13/h4-10,19H,3H2,1-2H3,(H,17,18) |
Clave InChI |
CKSVLXSXNZLSRL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=C2NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-[(6,7-dimethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11481719.png)
![2-methyl-N-(2-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B11481727.png)
![ethyl 2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate](/img/structure/B11481733.png)
![7-{3-[(3-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11481740.png)
![1-(3,4-dichlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11481741.png)

![Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11481759.png)
![Pyrrolo[1,2-c][1,3,2]diazaphosphorine-4-carbonitrile, 1,5,6,7-tetrahydro-1-(methylthio)-3-(1-piperidinyl)-, 1-sulfide](/img/structure/B11481760.png)

![N-{7-[(4-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11481765.png)
![4-amino-N-[1-(3-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11481767.png)
![2,4,5-trimethoxy-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide](/img/structure/B11481771.png)
![4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11481784.png)

